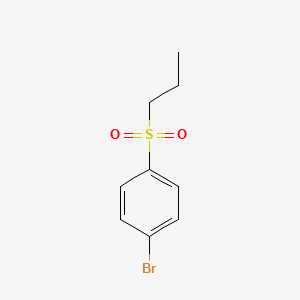

1-Bromo-4-(propylsulfonyl)benzene

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-bromo-4-propylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO2S/c1-2-7-13(11,12)9-5-3-8(10)4-6-9/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILRRBENNUDNIJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10616338 | |

| Record name | 1-Bromo-4-(propane-1-sulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10616338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223557-20-8 | |

| Record name | 1-Bromo-4-(propylsulfonyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=223557-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-4-(propane-1-sulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10616338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Reactivity of 1 Bromo 4 Propylsulfonyl Benzene

Reactivity of the Aryl Bromide Functionality

The carbon-bromine (C-Br) bond in 1-bromo-4-(propylsulfonyl)benzene is the main site of reactivity for the formation of new carbon-carbon and carbon-heteroatom bonds. This is predominantly achieved through transition-metal-catalyzed cross-coupling reactions.

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of a wide array of molecular architectures. As an aryl bromide, this compound is an excellent substrate for these transformations.

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound, such as a boronic acid or ester. wikipedia.orglibretexts.org The general mechanism involves a catalytic cycle comprising three main steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. yonedalabs.comyoutube.com

The reactivity of the aryl halide in the oxidative addition step is a critical factor, with the general trend being I > Br > OTf >> Cl. yonedalabs.com Aryl bromides like this compound are widely used due to their balance of reactivity and stability. The presence of the electron-withdrawing propylsulfonyl group can further facilitate the oxidative addition step. yonedalabs.com

While specific studies on this compound are not extensively detailed, the reactivity of similar aryl bromides provides a clear precedent. For instance, the Suzuki coupling of 1-bromo-4-(1-octynyl)benzene with various arylboronic acids has been shown to proceed in high yields using palladium catalysts. researchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling with Aryl Bromides

| Aryl Bromide | Boronic Acid | Catalyst System | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 1-bromo-4-(1-octynyl)benzene | Phenylboronic acid | Pd-catalyst II (1 mol%) | K₂CO₃ | Water/TBAB | 60 °C, 2 hr | 95% | researchgate.net |

| 1-bromo-4-(1-octynyl)benzene | 3-Chlorophenylboronic acid | Pd-catalyst II (1 mol%) | K₂CO₃ | Water/TBAB | 60 °C, 2 hr | 94% | researchgate.net |

| 1-bromo-4-(1-octynyl)benzene | 4-Anisylboronic acid | Pd-catalyst II (1 mol%) | K₂CO₃ | Water/TBAB | 60 °C | 90% | researchgate.net |

| 2-chloro phenylsulfone | 3-nitrophenylboronic acid | Pd(OAc)₂/XPhos | K₃PO₄ | Toluene (B28343) | 22 °C | 88% | chemrxiv.org |

Beyond the Suzuki reaction, palladium catalysts are instrumental in a variety of other cross-coupling reactions for which this compound is a suitable electrophile. These methods allow for the introduction of diverse functional groups.

Heck Reaction: This reaction couples aryl halides with alkenes to form substituted alkenes. organic-chemistry.org The process is catalyzed by palladium complexes and typically requires a base. researchgate.netu-szeged.hu For example, bromobenzene (B47551) reacts with styrene in the presence of a supported palladium catalyst to yield stilbene. u-szeged.hu Given its structure as an activated aryl bromide, this compound would be expected to undergo Heck reactions efficiently.

Sonogashira Coupling: This reaction forms a C-C bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgresearchgate.net The reaction is a fundamental tool for synthesizing arylalkynes. scirp.org The coupling of various aryl bromides with terminal alkynes is well-established and proceeds under relatively mild conditions. scirp.org

Table 2: Examples of Palladium-Catalyzed Heck and Sonogashira Reactions

| Reaction Type | Aryl Bromide | Coupling Partner | Catalyst System | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Heck | Bromobenzene | Styrene | Pd EnCat (0.1 mol%) / Bu₄NCl | Na₂CO₃ | NMP | >95% Conv. | u-szeged.hu |

| Heck | 1-bromo-4-nitrobenzene | Styrene | Pd-L1 (0.5 mol%) | Na₂CO₃ | DMA | High | researchgate.net |

| Sonogashira | 2-amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 92% | scirp.org |

Nickel catalysts offer a cost-effective and often complementary alternative to palladium for cross-coupling reactions. They are particularly effective in coupling aryl halides with organometallic reagents like Grignard reagents (Kumada coupling) and for activating less reactive C-O bonds. issuu.comorganic-chemistry.org Nickel-catalyzed couplings of aryl bromides with Grignard reagents are well-documented, allowing for the formation of alkylated and arylated aromatic compounds. nih.govnih.gov For instance, polymer-bound bromophenols readily undergo Ni(0)-catalyzed cross-coupling with various Grignard reagents to produce substituted phenols in high yields. nih.gov This methodology is applicable to this compound for the introduction of alkyl or aryl substituents.

Table 3: Example of Nickel-Catalyzed Cross-Coupling

| Aryl Substrate | Coupling Partner | Catalyst | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|---|

| Polymer-bound 4-bromophenol | PhMgBr | Ni(dppp)Cl₂ | THF, reflux | 4-Phenylphenol | 85% | nih.gov |

| Methoxyarenes | Alkyl-MgBr | Ni(cod)₂ / ICy | Toluene, 100-120 °C | Alkyl-arenes | High | organic-chemistry.org |

| Propargylic Bromides | Aryl-MgBr | Ni(acac)₂ / Ph₃P | THF, rt | Terminal allenes | Good | organic-chemistry.org |

While palladium and nickel are the most common catalysts, other transition metals, particularly copper, are also used for specific transformations of aryl halides. The Ullmann reaction, one of the earliest examples of a metal-mediated coupling, uses copper to form symmetrical or unsymmetrical biaryls from aryl halides. wikipedia.org The classic Ullmann reaction requires harsh conditions (high temperatures) and stoichiometric copper, but modern variations have made the process more practical. wikipedia.orgorganic-chemistry.org For example, the Ullmann coupling of 1,4-dibromobenzene on a copper surface can produce poly(para-phenylene) chains. researchgate.net Copper catalysts are also widely used for C-N and C-O bond formation, coupling aryl halides with amines and phenols. organic-chemistry.orgresearchgate.net

The reactivity of this compound is significantly influenced by the powerful electron-withdrawing nature of the para-substituted propylsulfonyl group. This group deactivates the ring towards electrophilic aromatic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr). youtube.com

The SNAr mechanism is a two-step process: addition of a nucleophile to the carbon bearing the leaving group (bromine), followed by elimination of the leaving group. pressbooks.pubyoutube.com The initial addition step is typically rate-determining and results in the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is crucial for the reaction to proceed.

Strongly electron-withdrawing groups, such as sulfonyl (–SO₂R) or nitro (–NO₂) groups, located at the ortho or para positions to the leaving group are essential for stabilizing the negative charge of the Meisenheimer complex through resonance. youtube.comlibretexts.org In this compound, the para-sulfonyl group effectively delocalizes the negative charge, making the C-Br bond susceptible to attack by strong nucleophiles like amines, alkoxides, and thiolates. pressbooks.pubnih.gov This activation allows for the displacement of the bromide ion to form a variety of substituted phenyl propyl sulfones. nih.gov

Metal-Halogen Exchange Reactions

Metal-halogen exchange is a fundamental organometallic reaction that transforms an organic halide into an organometallic compound by reaction with an electropositive metal or an organometallic reagent. wikipedia.org In the case of this compound, the bromine atom can be exchanged for a metal, typically lithium or magnesium, to generate a highly reactive organometallic intermediate. This transformation is a key step for creating new carbon-carbon or carbon-heteroatom bonds.

The reaction is typically carried out at low temperatures, such as -100°C, using an alkyllithium reagent like n-butyllithium or t-butyllithium. tcnj.edu The resulting aryllithium species is a potent nucleophile and can react with a variety of electrophiles. wikipedia.orgtcnj.edu Alternatively, Grignard reagents can be prepared through magnesium-halogen exchange, often using reagents like isopropylmagnesium chloride. wikipedia.orgorganic-chemistry.org This method is often compatible with a wider range of functional groups. wikipedia.org

The success of these reactions hinges on the chemoselective exchange at the carbon-bromine bond without undesired side reactions involving the sulfonyl group or the propyl chain. tcnj.edu The choice of reagent and reaction conditions is crucial for achieving high yields and selectivity. For instance, using a combination of isopropylmagnesium chloride and n-butyllithium has been shown to be effective for bromo-metal exchange on substrates with acidic protons, preventing intermolecular quenching. nih.govresearchgate.net

Table 1: Examples of Metal-Halogen Exchange Reactions on Bromoarenes

| Substrate | Reagent | Conditions | Intermediate | Application |

|---|---|---|---|---|

| Bromoaryl β-lactam | n-butyllithium | THF, -100°C | Aryllithium β-lactam | Synthesis of novel β-lactam derivatives tcnj.edu |

| 3-Substituted 1,2-dibromo arene | Isopropylmagnesium chloride | THF, low temp. | Arylmagnesium | Synthesis of 2-substituted 5-bromobenzoic acids organic-chemistry.org |

| Bromoheterocycle with acidic proton | i-PrMgCl / n-BuLi | THF, 0°C to -20°C | Lithiated/magnesiated heterocycle | Functionalization of heterocycles nih.govresearchgate.net |

Reactivity of the Sulfonyl Group

The propylsulfonyl group is a robust and strongly electron-withdrawing moiety that significantly influences the reactivity of the aromatic ring and can itself participate in chemical transformations.

While the carbon-sulfur bond in aryl sulfones is generally stable, it can be cleaved under specific catalytic conditions. These desulfonylative reactions are valuable for forming new carbon-carbon and carbon-heteroatom bonds, effectively using the sulfonyl group as a disposable activating or directing group. mdpi.com Transition metal catalysis, particularly with nickel and palladium, has been instrumental in achieving C–S bond cleavage. mdpi.com For example, nickel-catalyzed intramolecular desulfonylative coupling reactions have been developed to synthesize (hetero)biaryls. mdpi.com In some instances, the cleavage is selective, targeting the more electron-poor aryl C(sp²)–SO₂ bond in unsymmetrical sulfones. mdpi.com

The mechanism often involves the oxidative addition of the aryl sulfone to a low-valent metal center, forming a metal-sulfonate complex, which can then undergo further reaction. mdpi.com Transition-metal-free methods for C–S bond cleavage are also emerging, utilizing reagents like halogenated compounds, oxidants, acids, and bases, as well as photochemical and electrochemical approaches. rsc.org

The sulfonate group is an excellent leaving group due to its ability to stabilize a negative charge. libretexts.org This property is harnessed in various catalytic reactions, particularly in nucleophilic substitution and cross-coupling reactions. fau.edunih.gov A good leaving group is a weak base, and sulfonates are the conjugate bases of strong sulfonic acids. libretexts.org In the context of catalysis, an aryl sulfonyl moiety can act as a leaving group in reactions like the Mizoroki–Heck-type arylation of acrylates, catalyzed by palladium. mdpi.com

The efficiency of the sulfonyl group as a leaving group can be modulated by modifying its electronic and steric properties. For instance, arylsulfonates with ortho-oriented ether units have been designed to enhance Sₙ2-type reactions by chelating the metal counter-ion of the incoming nucleophile. fau.edu

The propylsulfonyl group is a strong electron-withdrawing group (EWG). wikipedia.org It deactivates the aromatic ring towards electrophilic aromatic substitution (EAS) by inductively pulling electron density away from the ring through the sigma bond framework. quora.comlatech.edulibretexts.org This electron withdrawal destabilizes the positively charged intermediate (the Wheland intermediate) formed during EAS, slowing down the reaction rate compared to benzene (B151609). quora.comlatech.edu

Conversely, this electron-withdrawing nature activates the ring for nucleophilic aromatic substitution (NAS), especially at the ortho and para positions relative to the sulfonyl group. latech.edu The sulfonyl group can stabilize the negative charge of the Meisenheimer complex intermediate formed during NAS. latech.edu Therefore, in this compound, the positions ortho to the sulfonyl group (and meta to the bromine) are more susceptible to nucleophilic attack, assuming the bromine atom is not the leaving group.

Table 2: Influence of the Propylsulfonyl Group on Aromatic Reactivity

| Reaction Type | Effect of Propylsulfonyl Group | Reason |

|---|---|---|

| Electrophilic Aromatic Substitution (EAS) | Deactivating | Inductive electron withdrawal destabilizes the carbocation intermediate. quora.comlatech.edu |

| Nucleophilic Aromatic Substitution (NAS) | Activating (at ortho/para positions) | Electron withdrawal stabilizes the carbanionic intermediate (Meisenheimer complex). latech.edu |

Reactivity of the Propyl Chain

The propyl chain attached to the sulfonyl group offers a site for modification, distinct from the aromatic system.

Functionalization of the propyl chain involves reactions characteristic of alkanes, though the reactivity can be influenced by the adjacent electron-withdrawing sulfonyl group. The positions alpha (α) and beta (β) to the sulfonyl group exhibit different reactivities. The α-protons are acidic and can be removed by a strong base to form a carbanion, which can then react with electrophiles.

Steric and Electronic Influences of the Propyl Moiety

The propylsulfonyl group (-SO₂CH₂CH₂CH₃) is a dominant feature of the molecule, exerting strong electronic effects on the benzene ring. This group is powerfully electron-withdrawing, which significantly deactivates the aromatic system towards electrophilic attack. studymind.co.uk The primary mechanism for this is a combination of inductive withdrawal and resonance.

Inductive Effect (-I): The sulfur atom, bonded to two highly electronegative oxygen atoms, has a significant partial positive charge. This leads to a strong inductive pull of electron density away from the benzene ring through the sigma bond. quora.com

Resonance Effect (-M): The sulfonyl group can also delocalize the pi electrons from the benzene ring into its own d-orbitals, further reducing the electron density on the ring. quora.comyoutube.com This deactivating nature makes electrophilic aromatic substitution reactions considerably more difficult compared to unsubstituted benzene. studymind.co.uk

From a steric perspective, the n-propyl group introduces a degree of bulkiness. While it is not as sterically demanding as a tert-butyl group, its flexible three-carbon chain can restrict the approach of reagents to the sulfonyl group. However, its influence on reactions occurring at other positions on the ring, such as the bromine atom at the para-position, is minimal due to the distance.

Table 1: Comparison of Electronic Effects of Substituents

| Substituent Group | Inductive Effect | Resonance Effect | Overall Effect on Ring |

|---|---|---|---|

| -Br (Bromo) | -I (Withdrawing) | +M (Donating) | Deactivating |

| -SO₂R (Sulfonyl) | -I (Strongly Withdrawing) | -M (Strongly Withdrawing) | Strongly Deactivating |

| -CH₂CH₂CH₃ (Propyl) | +I (Donating) | None | Activating |

Regioselectivity and Stereoselectivity in Transformations Involving this compound

The regioselectivity of reactions involving this compound is dictated by the directing effects of its two substituents.

In electrophilic aromatic substitution , the outcome is determined by the combined influence of the ortho-, para-directing bromo group and the meta-directing propylsulfonyl group. studylib.netlibretexts.org Since the propylsulfonyl group is strongly deactivating, it makes the entire ring less reactive. studymind.co.uk The bromine atom is also deactivating but directs incoming electrophiles to the ortho and para positions. studylib.net In this molecule, the para position is already occupied. Therefore, any potential electrophilic attack would be directed to the positions ortho to the bromine (and meta to the sulfonyl group). However, the profound deactivation by the sulfonyl group means that such reactions require harsh conditions and often result in low yields.

Conversely, the molecule is well-suited for nucleophilic aromatic substitution (SNAr) . The powerful electron-withdrawing propylsulfonyl group strongly activates the ring towards attack by nucleophiles. libretexts.orgyoutube.com This activation is most pronounced at the ortho and para positions relative to the withdrawing group. Since the bromine atom, a good leaving group, is located at the para position, this site is highly susceptible to nucleophilic attack. libretexts.org This results in a high degree of regioselectivity, with the nucleophile replacing the bromine atom.

Table 2: Regioselectivity in Aromatic Substitution Reactions

| Reaction Type | Directing Influence of -Br | Directing Influence of -SO₂-propyl | Predicted Outcome for this compound |

|---|---|---|---|

| Electrophilic Substitution | Ortho, Para Director | Meta Director | Substitution occurs ortho to the bromine (meta to the sulfonyl group). Reaction is slow. |

| Nucleophilic Substitution | N/A (Leaving Group) | Activates Ortho, Para positions | Substitution of the bromine atom at the para position is strongly favored. |

For palladium-catalyzed cross-coupling reactions , such as the Suzuki or Buchwald-Hartwig amination, the regioselectivity is straightforward. wikipedia.orgwikipedia.org These reactions occur specifically at the carbon-halogen bond. libretexts.orgdntb.gov.ua Therefore, functionalization will selectively take place at the C-Br bond at position 1, replacing the bromine atom with the coupling partner.

Spectroscopic and Analytical Characterization Techniques for 1 Bromo 4 Propylsulfonyl Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms. For 1-Bromo-4-(propylsulfonyl)benzene, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for unambiguous assignment of its proton and carbon signals.

Proton NMR (¹H NMR) spectroscopy offers critical insights into the number, connectivity, and chemical environment of hydrogen atoms within a molecule. In the case of this compound, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons and the aliphatic protons of the propylsulfonyl group.

The aromatic region would likely display two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the electron-withdrawing sulfonyl group are expected to be deshielded and resonate at a lower field (higher ppm) compared to the protons ortho to the bromine atom. The coupling constant between these adjacent aromatic protons would typically be in the range of 8-9 Hz.

The propyl group protons would present as a set of three distinct multiplets. The methylene (B1212753) protons adjacent to the sulfonyl group (α-protons) would be the most deshielded of the aliphatic protons due to the inductive effect of the SO₂ group, likely appearing as a triplet. The subsequent methylene protons (β-protons) would appear as a sextet, being coupled to both the α- and γ-protons. The terminal methyl protons (γ-protons) would resonate at the highest field (lowest ppm) as a triplet, coupled to the adjacent methylene protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic (ortho to SO₂) | 7.8 - 8.0 | Doublet | ~8.5 |

| Aromatic (ortho to Br) | 7.6 - 7.8 | Doublet | ~8.5 |

| -SO₂-CH ₂-CH₂-CH₃ | 3.1 - 3.3 | Triplet | ~7.5 |

| -SO₂-CH₂-CH ₂-CH₃ | 1.7 - 1.9 | Sextet | ~7.5 |

| -SO₂-CH₂-CH₂-CH ₃ | 0.9 - 1.1 | Triplet | ~7.5 |

Note: The predicted values are based on the analysis of similar structures and general principles of NMR spectroscopy, as direct experimental data for this specific compound is not widely available in the public domain.

Carbon-13 NMR (¹³C NMR) spectroscopy is instrumental in defining the carbon framework of a molecule. For this compound, the ¹³C NMR spectrum would reveal six distinct carbon signals, four for the aromatic ring and three for the propyl group.

The aromatic carbon atoms would show a characteristic pattern for a 1,4-disubstituted benzene. The carbon atom bearing the bromine (C-Br) would be influenced by the heavy atom effect, while the carbon attached to the sulfonyl group (C-SO₂) would be significantly deshielded. The chemical shifts of the other two aromatic carbons would also be distinct due to the different electronic effects of the substituents.

In the aliphatic region, the carbon of the methylene group directly attached to the sulfonyl group (α-carbon) would be the most deshielded. The other two carbons of the propyl chain (β and γ) would have progressively higher field chemical shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-Br | 125 - 128 |

| C-SO₂ | 140 - 143 |

| Aromatic CH (ortho to SO₂) | 128 - 130 |

| Aromatic CH (ortho to Br) | 132 - 134 |

| -SO₂-C H₂-CH₂-CH₃ | 55 - 58 |

| -SO₂-CH₂-C H₂-CH₃ | 16 - 18 |

| -SO₂-CH₂-CH₂-C H₃ | 12 - 14 |

Note: The predicted values are based on the analysis of similar structures and general principles of NMR spectroscopy, as direct experimental data for this specific compound is not widely available in the public domain.

To definitively establish the structure of this compound and assign all proton and carbon signals, 2D NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Cross-peaks would be observed between the adjacent aromatic protons, confirming their ortho relationship. In the aliphatic region, COSY would show correlations between the α- and β-protons, and between the β- and γ-protons of the propyl group, confirming their sequential connectivity. researchgate.netyoutube.comepfl.chsdsu.educolumbia.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. researchgate.netyoutube.comepfl.chcolumbia.edu It would allow for the unambiguous assignment of each carbon signal based on the previously assigned proton signals. For example, the proton signal at ~3.2 ppm would show a cross-peak with the carbon signal at ~56 ppm, confirming the -SO₂-CH₂- unit.

While less common for routine characterization, advanced NMR techniques could provide further structural and dynamic information. Solid-state NMR could be employed to study the compound in its crystalline form, providing insights into its solid-state conformation and packing. Dynamic NMR could be used to study any conformational exchange processes, such as the rotation around the C-S bond, if such processes were occurring at a suitable rate.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous identification of this compound. HRMS can measure the mass of the molecular ion with very high accuracy (typically to four or five decimal places). This allows for the calculation of the elemental formula, confirming the presence of bromine, sulfur, carbon, hydrogen, and oxygen in the correct proportions. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be clearly visible in the mass spectrum, providing a definitive signature for the presence of a bromine atom in the molecule.

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern. In the mass spectrum of this compound, the molecular ion peak ([M]⁺) would be expected, showing a characteristic isotopic pattern due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in approximately equal abundance, resulting in two peaks of nearly equal intensity separated by 2 m/z units.

The fragmentation of this compound is anticipated to occur at the weakest bonds, primarily the C-S and S-O bonds of the sulfonyl group, and the C-Br bond. Cleavage of the propyl group from the sulfonyl moiety is a likely fragmentation pathway. Another significant fragmentation would be the loss of sulfur dioxide (SO₂), a common fragmentation for sulfones. The cleavage of the bromine atom would also lead to a prominent fragment.

A plausible fragmentation pattern for this compound is detailed in the table below. This pattern is inferred from the known fragmentation of similar aromatic sulfones and bromo-aromatic compounds.

| Fragment Ion | Structure | m/z (mass/charge ratio) | Plausible Origin |

| [C₉H₁₁BrO₂S]⁺ | Molecular Ion | 262/264 | Ionization of the parent molecule |

| [C₉H₁₁O₂S]⁺ | 183 | Loss of Br radical | |

| [C₆H₄BrSO₂]⁺ | 235/237 | Loss of propyl radical | |

| [C₆H₄Br]⁺ | 155/157 | Loss of propylsulfonyl radical | |

| [C₃H₇SO₂]⁺ | 95 | Cleavage of the aryl-S bond | |

| [C₆H₅SO₂]⁺ | 141 | Rearrangement and loss of Br and C₃H₆ | |

| [C₃H₇]⁺ | 43 | Propyl cation |

This table presents a hypothetical fragmentation pattern based on the chemical structure of this compound and general principles of mass spectrometry.

Hyphenated Techniques (e.g., GC-MS, LC-MS) in Purity Assessment and Reaction Monitoring

Hyphenated analytical techniques, which combine a separation method with a detection method, are indispensable for the analysis of complex mixtures and for ensuring the purity of synthesized compounds. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly valuable in the context of this compound.

GC-MS is well-suited for the analysis of volatile and thermally stable compounds. chemicalbook.com It can be employed to monitor the progress of the synthesis of this compound, for instance, by tracking the consumption of the starting materials and the appearance of the product. The retention time of the compound in the gas chromatogram provides a measure of its identity, while the mass spectrum confirms its structure. Furthermore, GC-MS is a sensitive method for detecting and identifying any volatile impurities that may be present in the final product, thereby allowing for a thorough assessment of its purity.

For less volatile or thermally sensitive compounds, LC-MS is the preferred technique. In the synthesis and purification of this compound, LC-MS can be used to analyze reaction intermediates and the final product without the need for derivatization. The liquid chromatograph separates the components of a mixture, and the mass spectrometer provides structural information for each separated component. This is particularly useful for identifying non-volatile impurities or by-products.

Vibrational Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the sulfonyl group, the aromatic ring, and the carbon-bromine bond.

The sulfonyl group (SO₂) gives rise to two strong and distinct stretching vibrations: an asymmetric stretch typically found in the 1350-1300 cm⁻¹ region and a symmetric stretch in the 1160-1120 cm⁻¹ region. The aromatic nature of the benzene ring is indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ range. The para-substitution pattern on the benzene ring can often be inferred from the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and the out-of-plane C-H bending vibrations in the 850-800 cm⁻¹ region. The C-Br stretching vibration is expected to appear in the far-infrared region, typically between 600 and 500 cm⁻¹.

The following table summarizes the expected characteristic IR absorption bands for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Aromatic C-H | Stretching | 3100-3000 |

| Alkyl C-H | Stretching | 2960-2850 |

| Aromatic C=C | Stretching | 1600-1450 |

| Sulfonyl (SO₂) | Asymmetric Stretching | 1350-1300 |

| Sulfonyl (SO₂) | Symmetric Stretching | 1160-1120 |

| C-S | Stretching | 800-600 |

| C-Br | Stretching | 600-500 |

This table is based on established correlations between functional groups and their characteristic infrared absorption frequencies.

Raman spectroscopy is a complementary technique to IR spectroscopy. While IR spectroscopy measures the absorption of light, Raman spectroscopy measures the inelastic scattering of light. Vibrations that are symmetric and involve a change in the polarizability of the molecule tend to be strong in the Raman spectrum.

For this compound, Raman spectroscopy can provide valuable information about the carbon skeleton and the sulfonyl group. The symmetric stretching vibration of the sulfonyl group is typically a strong band in the Raman spectrum. The breathing modes of the benzene ring are also characteristically strong in Raman spectra. Analysis of the low-frequency region of the Raman spectrum can yield information about the conformational isomers of the propyl group.

X-ray Crystallography and Diffraction Studies

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid.

Powder X-ray Diffraction in Material Characterization

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to determine the crystalline nature of a solid material. spectroscopyonline.comwikipedia.org For this compound, which is a crystalline solid at room temperature, PXRD is instrumental in phase identification and the characterization of its crystal lattice. spectroscopyonline.com

The principle of PXRD involves directing a beam of X-rays onto a powdered sample of the material. The X-rays are diffracted by the crystalline lattice planes within the sample, producing a unique diffraction pattern. This pattern is a fingerprint of the crystalline structure, with the positions and intensities of the diffraction peaks being related to the dimensions of the unit cell. youtube.com

The data obtained from a PXRD analysis can be used to:

Confirm Crystalline Nature: The presence of sharp peaks in the diffractogram confirms that the sample is crystalline rather than amorphous. spectroscopyonline.com

Identify Polymorphs: Different crystalline forms (polymorphs) of the same compound will produce distinct PXRD patterns. youtube.com This is critical in applications where a specific solid-state form is required.

Determine Lattice Parameters: The positions of the diffraction peaks can be used to calculate the dimensions of the unit cell (a, b, c, α, β, γ). researchgate.net

Assess Purity: The presence of unexpected peaks may indicate the presence of crystalline impurities.

A hypothetical data table representing the kind of information that would be obtained from a PXRD analysis of a crystalline organic compound is presented below.

| Parameter | Hypothetical Value | Significance |

| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |

| Space Group | P2₁/c | Defines the symmetry elements of the unit cell. |

| a (Å) | 8.8 | Unit cell dimension. |

| b (Å) | 5.2 | Unit cell dimension. |

| c (Å) | 22.7 | Unit cell dimension. |

| β (°) | 101.0 | Angle of the unit cell. |

| Volume (ų) | 1025 | Volume of the unit cell. |

| Z | 4 | Number of molecules per unit cell. |

Note: The values in this table are for illustrative purposes and are based on the analysis of a similar compound. researchgate.net

Other Advanced Analytical Methods

Beyond PXRD, other advanced analytical techniques are essential for the complete characterization of this compound, ensuring its elemental composition and purity.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass fractions of the elements present in a compound. For this compound (C₉H₁₁BrO₂S), this analysis is crucial for confirming its empirical formula. azom.com The most common method for organic compounds is combustion analysis, which can determine the percentages of carbon, hydrogen, nitrogen, and sulfur (CHNS). azom.com

In this process, a small, accurately weighed sample of the compound is combusted at high temperatures in an oxygen-rich environment. The resulting combustion gases (CO₂, H₂O, and SO₂) are separated and quantified. The bromine content is typically determined by other methods, such as ion chromatography after bomb combustion. analytice.com

The theoretical elemental composition of this compound can be calculated from its molecular formula. A comparison of the experimentally determined values with the theoretical values provides a stringent test of the sample's purity and identity.

| Element | Theoretical Mass Percentage (%) |

| Carbon (C) | 41.08 |

| Hydrogen (H) | 4.21 |

| Bromine (Br) | 30.36 |

| Oxygen (O) | 12.16 |

| Sulfur (S) | 12.19 |

A successful elemental analysis would yield experimental values that are in close agreement with these theoretical percentages, typically within a margin of ±0.4%.

Chromatographic Techniques (e.g., HPLC, GC) for Purity and Isomer Separation

Chromatographic techniques are powerful tools for assessing the purity of this compound and for separating it from any isomers or impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are particularly well-suited for the analysis of aromatic sulfones and related compounds. cas.czresearchgate.net

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique for the analysis of non-volatile or thermally labile compounds. For this compound, a reversed-phase HPLC method would likely be employed. cas.cz In this setup, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. researchgate.net

The separation is based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases. The purity of the sample is determined by the area of the main peak relative to the total area of all peaks in the chromatogram. HPLC can also be used to separate positional isomers, which may have very similar spectroscopic properties but different retention times. cas.cz

A typical HPLC analysis would provide the following information:

| Parameter | Typical Value/Observation |

| Column | C18 reversed-phase |

| Mobile Phase | Acetonitrile/Water gradient |

| Detection | UV-Vis at a specific wavelength (e.g., 254 nm) |

| Retention Time | A characteristic time for the elution of the main peak |

| Purity | >98% (as determined by peak area) |

Gas Chromatography (GC):

For compounds that are volatile and thermally stable, GC is an excellent technique for purity assessment. While the high boiling point of this compound might suggest that HPLC is more suitable, GC can still be a viable option, especially when coupled with a mass spectrometer (GC-MS) for definitive peak identification. The use of a high-temperature capillary column would be necessary. The presence of impurities would be indicated by additional peaks in the chromatogram.

Computational and Theoretical Studies on 1 Bromo 4 Propylsulfonyl Benzene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the investigation of molecular properties from first principles. These methods are crucial for understanding the behavior of 1-bromo-4-(propylsulfonyl)benzene at a subatomic level.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of molecules. It balances accuracy with computational cost, making it suitable for medium-sized organic compounds like this compound. DFT calculations can determine the electron density distribution, which is key to predicting a molecule's reactivity.

For this compound, the powerful electron-withdrawing nature of the sulfonyl group (-SO₂-), combined with the inductive effect of the bromine atom, significantly influences the electronic landscape of the benzene (B151609) ring. DFT simulations, such as those performed on similar aromatic sulfones, can generate molecular electrostatic potential (MEP) maps. These maps visualize the regions of positive and negative charge on the molecule's surface, indicating likely sites for electrophilic and nucleophilic attack. The sulfonyl group is expected to render the attached benzene ring electron-deficient, while the oxygen atoms of the sulfonyl group would be areas of high electron density.

DFT methods are also instrumental in calculating global reactivity descriptors. While specific values for this compound are not available in the cited literature, calculations on related molecules provide a template for the expected findings. These descriptors help in quantifying the chemical reactivity and kinetic stability of the molecule.

Table 1: Illustrative Global Reactivity Descriptors from DFT (Note: These are representative values for a generic aromatic sulfone and not specific to this compound. They illustrate the type of data generated by DFT calculations.)

| Descriptor | Symbol | Typical Value Range | Significance |

| Chemical Hardness | η | 2-4 eV | Measures resistance to change in electron distribution. A higher value indicates greater stability. |

| Electronic Chemical Potential | µ | -3 to -5 eV | Indicates the tendency of electrons to escape. A more negative value suggests a better electrophile. |

| Electrophilicity Index | ω | 1-3 eV | Quantifies the ability of a molecule to accept electrons. |

Molecular Orbital Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a critical component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital to which a molecule is most likely to accept electrons (acting as an electrophile).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's stability and reactivity. A large gap implies high kinetic stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.

In this compound, the electron-withdrawing sulfonyl group and bromine atom are expected to lower the energy of both the HOMO and LUMO compared to unsubstituted benzene. DFT calculations would precisely determine these energy levels. The LUMO is likely to be distributed significantly over the benzene ring and the sulfur atom, making these sites susceptible to nucleophilic attack. The HOMO-LUMO gap can provide insights into the electronic absorption properties of the molecule.

Table 2: Representative Frontier Molecular Orbital Data (Note: These values are illustrative for a substituted aromatic sulfone and are not specific calculated values for this compound.)

| Parameter | Abbreviation | Typical Energy (eV) | Role in Reactivity |

| Highest Occupied Molecular Orbital | HOMO | -7.0 to -8.5 | Electron-donating capability |

| Lowest Unoccupied Molecular Orbital | LUMO | -1.0 to -2.5 | Electron-accepting capability |

| HOMO-LUMO Energy Gap | ΔE | 5.0 to 6.5 | Indicator of chemical stability and reactivity |

Mechanistic Investigations through Computational Modeling

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions, providing a level of detail that is often inaccessible through experimental means alone.

Transition State Analysis of Key Reactions

A transition state is a high-energy, transient configuration of atoms that exists along the reaction coordinate between reactants and products. Identifying the structure and energy of the transition state is key to understanding a reaction's kinetics, as the energy of the transition state determines the activation energy barrier.

For this compound, a key reaction would be the nucleophilic aromatic substitution of the bromine atom. Computational methods can be used to model this process. By mapping the potential energy surface, researchers can locate the transition state structure for the addition of a nucleophile to the carbon atom bearing the bromine. cornell.edu The calculations would provide the activation energy, which is crucial for predicting the reaction rate. Such analyses can also compare different possible pathways to determine the most favorable one.

Reaction Pathway Elucidation

Beyond analyzing a single transition state, computational modeling can elucidate entire reaction pathways, including intermediates and multiple transition states. This is particularly useful for complex, multi-step reactions. For instance, reactions involving the propylsulfonyl side chain could be investigated.

Computational studies could map the energy profile for various transformations, such as oxidation or reduction of the sulfonyl group, or reactions at the propyl chain. By comparing the activation barriers of competing pathways, a dominant reaction mechanism can be proposed. This predictive capability is invaluable for designing new synthetic routes or understanding the metabolic fate of such compounds. For example, computational studies on related systems have been used to guide the rational design of catalysts for specific transformations. acs.org

Solvent Effects in Reaction Dynamics

The chemical environment plays a crucial role in the dynamics of a reaction. For a polar molecule like this compound, the choice of solvent can significantly influence reaction rates and pathways. Computational models are essential to understand these interactions at a molecular level.

Implicit and explicit solvent models are the two primary approaches used to simulate solvent effects. Implicit models represent the solvent as a continuous medium with a defined dielectric constant, which is a computationally efficient method to approximate bulk solvent effects. For reactions involving this compound, this approach could provide initial insights into how the polarity of the solvent might stabilize or destabilize transition states.

Explicit solvent models, while computationally more demanding, offer a more detailed picture by including individual solvent molecules in the simulation. This allows for the study of specific interactions, such as hydrogen bonding, which could be relevant in protic solvents. For instance, in a nucleophilic substitution reaction at the carbon atom bearing the bromine, explicit solvent molecules could be shown to form a solvent cage around the reactants and influence the energy barrier of the reaction.

Spectroscopic Property Prediction and Validation

Computational methods are powerful tools for predicting and interpreting spectroscopic data. These predictions, when compared with experimental results, can validate the computational model and provide a deeper understanding of the molecular structure and bonding.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. Computational methods, particularly those based on Density Functional Theory (DFT), can predict the ¹H and ¹³C NMR chemical shifts of this compound. The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculation.

The GIAO (Gauge-Including Atomic Orbital) method is a common approach for calculating NMR chemical shifts. By modeling the molecule in a simulated magnetic field, it is possible to predict the shielding tensors for each nucleus, which are then converted to chemical shifts. For this compound, these calculations would predict distinct signals for the aromatic protons, influenced by the electron-withdrawing sulfonyl group and the bromine atom, as well as signals for the propyl chain.

A hypothetical table of predicted ¹H NMR chemical shifts is presented below.

| Proton | Predicted Chemical Shift (ppm) |

| H-2, H-6 (ortho to sulfonyl) | 8.0 - 8.2 |

| H-3, H-5 (ortho to bromo) | 7.7 - 7.9 |

| α-CH₂ (propyl) | 3.1 - 3.3 |

| β-CH₂ (propyl) | 1.7 - 1.9 |

| γ-CH₃ (propyl) | 0.9 - 1.1 |

Vibrational Frequencies from DFT Calculations

By calculating the second derivatives of the energy with respect to the atomic positions, a Hessian matrix is constructed. Diagonalizing this matrix yields the vibrational frequencies. For this compound, these calculations would reveal characteristic stretching frequencies for the S=O bonds of the sulfonyl group, the C-S bond, the C-Br bond, and various vibrations of the benzene ring and the propyl chain.

A table of predicted key vibrational frequencies is shown below.

| Functional Group | Predicted Vibrational Frequency (cm⁻¹) |

| S=O asymmetric stretch | 1320 - 1350 |

| S=O symmetric stretch | 1150 - 1180 |

| C-S stretch | 680 - 750 |

| C-Br stretch | 500 - 600 |

| Aromatic C-H stretch | 3000 - 3100 |

Structure-Reactivity Relationships and Quantitative Structure-Activity Relationships (QSAR)

Understanding how the structure of a molecule influences its reactivity is a fundamental goal of chemistry. QSAR studies attempt to correlate structural or physicochemical properties of compounds with their biological activity or chemical reactivity.

Substituent Effects on Reactivity (e.g., Hammett Plots, σ values)

The Hammett equation is a classic tool in physical organic chemistry used to quantify the effect of substituents on the reactivity of aromatic compounds. The equation, log(k/k₀) = σρ, relates the rate constant (k) of a reaction for a substituted benzene derivative to the rate constant (k₀) of the unsubstituted compound through the substituent constant (σ) and the reaction constant (ρ).

For this compound, the propylsulfonyl group (-SO₂CH₂CH₂CH₃) is a strong electron-withdrawing group. Its Hammett σ value would be positive, indicating that it deactivates the benzene ring towards electrophilic substitution and stabilizes negative charges in the ring. The bromine atom is also an electron-withdrawing group, though to a lesser extent than the sulfonyl group. The combined effect of these two substituents would significantly influence the reactivity of the aromatic ring.

Prediction of Regioselectivity in Electrophilic Aromatic Substitutions

The substituents on the benzene ring of this compound direct incoming electrophiles to specific positions. Both the bromo and the propylsulfonyl groups are deactivating but have different directing effects. The bromo group is an ortho, para-director, while the sulfonyl group is a meta-director.

Computational models can predict the regioselectivity of electrophilic aromatic substitution reactions by calculating the energies of the possible intermediates (sigma complexes). The most stable intermediate corresponds to the major product. For this compound, an electrophilic attack would likely occur at the positions ortho to the bromo group (and meta to the sulfonyl group), as this would be the least deactivated position.

A qualitative prediction of the regioselectivity for an electrophilic attack on this compound is presented below.

| Position of Electrophilic Attack | Relative Stability of Intermediate | Expected Product |

| C2 (ortho to -SO₂Pr, meta to -Br) | Less Stable | Minor |

| C3 (ortho to -Br, meta to -SO₂Pr) | More Stable | Major |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of a molecular system, providing detailed information on conformational changes and intermolecular interactions. Although direct MD simulation data for this compound is scarce, the behavior of the propylsulfonyl group and the nature of its interactions can be inferred from studies on similar chemical entities.

Theoretical studies on related sulfones indicate that the sulfonyl group, with its large dipole moment, significantly influences the conformational preferences of adjacent alkyl chains. researchgate.net The orientation of the propyl group relative to the phenyl ring is governed by a delicate balance of steric hindrance and electronic interactions. It is anticipated that the most stable conformations will seek to minimize steric clashes between the propyl chain and the aromatic ring, as well as optimize any potential weak intramolecular interactions.

In analogous benzenesulfonyl compounds, the substituent attached to the sulfur atom often adopts a conformation that is perpendicular to the plane of the benzene ring. nih.gov For this compound, this would involve the C-S-C plane of the propylsulfonyl group being roughly orthogonal to the phenyl ring. The propyl chain itself is expected to adopt a staggered conformation to minimize torsional strain.

Table 1: Predicted Predominant Torsional Angles in this compound

| Dihedral Angle | Predicted Range (degrees) | Rationale |

| C(aryl)-S-C(propyl)-C | ± 60°, ± 180° | Minimization of steric hindrance and electronic repulsion. Gauche and anti conformations are generally favored. |

| S-C-C-C | ± 60°, 180° | Standard staggered conformations for alkyl chains to reduce torsional strain. |

The arrangement of molecules in a crystal lattice is dictated by a variety of intermolecular forces. For this compound, these interactions are expected to be dominated by a combination of halogen bonding, dipole-dipole interactions from the sulfonyl group, and weaker van der Waals forces.

The presence of a bromine atom on the phenyl ring introduces the possibility of halogen bonding, where the bromine atom acts as an electrophilic region (a σ-hole) and can interact with nucleophilic atoms such as the oxygen atoms of the sulfonyl group on a neighboring molecule.

The highly polar sulfonyl group is a prominent feature, capable of strong dipole-dipole interactions that will significantly influence the crystal packing. researchgate.net Furthermore, the oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, potentially forming weak C-H···O hydrogen bonds with the propyl or phenyl hydrogens of adjacent molecules.

Insight into the crystal packing can be drawn from the experimentally determined crystal structure of a closely related compound, 4-bromo-N-(propylcarbamoyl)benzenesulfonamide. nih.gov This molecule shares the bromophenyl and a propyl-containing sulfonyl-type moiety. Its crystal structure reveals the formation of infinite hydrogen-bonded chains, a feature that highlights the importance of directed intermolecular forces in the solid state. nih.gov While this compound lacks the strong N-H hydrogen bond donors of the analogue, the principles of packing driven by polar groups and potential weak hydrogen bonds remain relevant.

Table 2: Crystallographic Data for the Analogous Compound 4-bromo-N-(propylcarbamoyl)benzenesulfonamide

| Parameter | Value | Reference |

| Crystal System | Monoclinic | nih.gov |

| Space Group | C2/c | nih.gov |

| a (Å) | 21.0939 (12) | nih.gov |

| b (Å) | 9.2520 (6) | nih.gov |

| c (Å) | 15.0283 (10) | nih.gov |

| β (°) | 116.211 (4) | nih.gov |

| Volume (ų) | 2631.4 (3) | nih.gov |

| Dominant Intermolecular Interactions | N-H···O and C-H···O hydrogen bonds | nih.gov |

Note: This data is for an analogous compound and is presented to illustrate the potential crystal packing features of this compound.

Hirshfeld surface analysis performed on 4-bromo-N-(propylcarbamoyl)benzenesulfonamide confirms that hydrogen bonding is a dominant feature in its crystal packing. nih.gov A similar analysis for this compound would likely reveal significant contributions from O···H and Br···O/H close contacts, indicative of weak hydrogen bonds and halogen interactions, respectively, governing the supramolecular assembly.

Advanced Research Applications of 1 Bromo 4 Propylsulfonyl Benzene

Role as a Key Intermediate in Complex Organic Synthesis

The strategic placement of the bromo and propylsulfonyl functionalities makes 1-bromo-4-(propylsulfonyl)benzene a valuable intermediate in multistep synthetic pathways. The bromine atom serves as a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds, while the propylsulfonyl group influences the reactivity of the aromatic ring and can be crucial for the ultimate function of the target molecule.

This compound is frequently utilized as a foundational precursor for creating more complex and functionally rich building blocks. Its commercial availability as a reagent facilitates its use at the outset of intricate synthetic sequences. Through well-established organometallic cross-coupling reactions, the bromine atom can be substituted with a variety of organic moieties. This transforms the relatively simple starting material into a more elaborate structure, which can then be carried forward through subsequent synthetic steps. For instance, reactions like the Suzuki or Stille coupling can introduce new aryl, heteroaryl, or vinyl groups, effectively converting the initial compound into a more advanced intermediate tailored for a specific synthetic target.

A primary application of this compound is in the synthesis of diverse aryl sulfone derivatives. Aryl sulfones are a significant class of compounds found in pharmaceuticals, agrochemicals, and materials science. The bromine atom on the benzene (B151609) ring is readily functionalized through palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic chemistry.

Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, such as a boronic acid or ester. url.edunist.govnih.govresearchgate.net This method is highly efficient for creating biaryl sulfones or introducing other carbon-based substituents at the position of the bromine atom. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. nist.gov

Buchwald-Hartwig Amination: This powerful palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine. researchgate.netgoogle.commdpi.com This is a key method for synthesizing N-aryl sulfones, which are important pharmacophores and structural motifs in various functional materials. researchgate.netresearchgate.net The reaction has seen continuous development, with newer generations of catalysts allowing for the coupling of a vast array of amines under increasingly mild conditions. mdpi.com

These coupling strategies allow chemists to systematically modify the structure of this compound, creating libraries of related compounds with varied properties for screening in drug discovery or for tuning the performance of functional materials.

Table 1: Key Cross-Coupling Reactions for Derivatization

| Reaction Name | Coupling Partners | Bond Formed | Significance |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid | C-C | Synthesis of biaryl sulfones and other carbon-linked derivatives. |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | C-N | Synthesis of N-aryl sulfones for pharmaceutical and materials applications. |

| Sonogashira Coupling | Terminal Alkyne | C-C (sp) | Introduction of alkynyl moieties to create conjugated systems. |

While specific examples utilizing this compound in multi-component or cascade reactions are not yet widely reported, its structural features make it a promising candidate for such advanced synthetic strategies. Cascade reactions, which involve a series of intramolecular or intermolecular transformations in a single operation, offer a highly efficient route to complex molecules. The presence of the reactive bromine atom and the potential for the sulfonyl group to influence adjacent functionalities could be exploited in designing novel cascade sequences. For example, visible-light-mediated radical cascade reactions have been developed using N-bromosuccinimide as a bromine source to initiate complex cyclizations, highlighting the potential for bromo-compounds to participate in such processes under mild conditions. nih.gov

Contributions to Materials Science and Engineering

The distinct electronic properties conferred by the propylsulfonyl group, combined with the synthetic versatility of the bromo-functionalization, make this compound a valuable component in the field of materials science.

This compound holds potential as a monomer for the synthesis of specialty polymers. The aryl sulfone linkage is a key component of high-performance thermoplastics like poly(arylene ether sulfone)s (PAES). researchgate.netmdpi.com These materials are known for their exceptional thermal stability, mechanical strength, and chemical resistance.

Typically, PAES are synthesized via nucleophilic aromatic substitution polymerization, often using activated dihalide monomers (usually containing fluorine or chlorine) and bisphenols. mdpi.com While the bromine atom is less reactive in this specific type of polymerization, this compound could be incorporated into polymers through other methods, such as Suzuki polymerization. In such a scenario, the monomer could be converted to a boronic acid derivative and then polymerized with a dihalide co-monomer, or it could be used as the dihalide monomer itself if both ends of a larger monomer were functionalized with the this compound unit. Furthermore, its incorporation into a polymer backbone could serve to introduce a site for post-polymerization modification, where the bromine atom is later functionalized to tune the polymer's final properties.

The development of organic optoelectronic materials, used in applications like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), relies on precise control over the electronic structure of conjugated organic molecules and polymers. mdpi.comnih.govresearchgate.net this compound is a valuable building block in this area due to the strong electron-withdrawing nature of the sulfonyl (-SO2-) group.

When incorporated into a π-conjugated system, electron-withdrawing groups lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). url.edu This modulation of the frontier molecular orbitals directly affects the material's optical and electronic properties, including its absorption spectrum, emission color, and charge transport characteristics. mdpi.comnih.gov By strategically placing sulfonyl groups within a conjugated polymer or a complex molecule, scientists can tune the material's band gap to absorb or emit light at specific wavelengths. url.edu The bromine atom provides the necessary reactive site to incorporate this sulfonyl-containing building block into larger conjugated systems using the cross-coupling reactions previously discussed.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N-bromosuccinimide |

Development of Advanced Coatings and High-Performance Composites

The integration of aryl sulfone polymers into advanced materials is a well-established strategy for enhancing their performance. Specifically, sulfonated poly(aryl sulfone) polymers are utilized as support materials for thin-film composite (TFC) membranes. These membranes benefit from the improved hydrophilicity and structural properties conferred by the sulfone-containing polymers. The introduction of such polymers can lead to the formation of a sponge-like structure throughout the membrane, which is beneficial for reducing internal concentration polarization and improving water flux in forward osmosis applications. researchgate.net

Furthermore, the practice of blending sulfonated polymers, such as sulfonated poly(ether ether ketone) (SPEEK), with other polymers like polysulfone (PSU) has been shown to enhance membrane hydrophilicity and create a more porous structure. This modification is critical for optimizing the performance of TFC forward osmosis membranes. researchgate.net Although direct studies on this compound in coatings and composites are not prevalent, its structure suggests potential as a monomer or an additive. The presence of the sulfonyl group could contribute to thermal stability and mechanical strength, while the bromo- functionality offers a reactive site for polymerization or grafting onto other materials to create functional coatings or composites.

Applications in Semiconductor and Photovoltaic Devices

The field of organic electronics is continually in search of new materials with tailored properties for use in semiconductor and photovoltaic devices. While specific applications of this compound in this domain are not widely documented, the broader class of aryl sulfones is recognized for its potential in electronic materials. The sulfonyl group is strongly electron-withdrawing, which can influence the electronic properties of a molecule, a key consideration in the design of organic semiconductors.

For instance, the ability to tune the energy levels of organic materials is crucial for their performance in photovoltaic cells and organic light-emitting diodes (OLEDs). The incorporation of sulfone moieties into polymer backbones or as substituents on small molecules can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The bromo-substituent on this compound provides a convenient handle for further chemical modification, allowing for its integration into more complex molecular architectures designed for specific electronic functions. Research into analogous compounds suggests that the introduction of such functional groups is a viable strategy for developing novel materials for electronic applications.

Applications in Agrochemical and Pharmaceutical Intermediate Synthesis

The structural features of this compound make it a molecule of interest in the synthesis of biologically active compounds, particularly in the agrochemical and pharmaceutical industries.

Precursor in Agrochemical Development

The aryl sulfone moiety is a key component in a number of modern herbicides. A prominent example is pyroxasulfone, a pre-emergent herbicide used for the control of a wide range of weeds in various crops like corn, soybeans, and wheat. agropages.com Pyroxasulfone belongs to the class of alkyl heterocyclic aryl sulfone compounds. The synthesis of such complex molecules often relies on the use of versatile building blocks. agropages.com The general class of bromophenyl sulfones has also been cataloged within the broader family of pesticides, indicating the utility of this structural motif in developing new crop protection agents. vdoc.pub

Intermediate for Active Pharmaceutical Ingredient (API) Synthesis

In the pharmaceutical sector, the bromo-aryl sulfone structure is a recognized pharmacophore and a versatile synthetic intermediate. For example, derivatives of bromophenyl sulfone have been utilized in the stereoselective synthesis of broad-spectrum antibiotics such as thiamphenicol. researchgate.netresearchgate.net The synthesis of this antibiotic has been approached through a multi-step conversion starting from a methyl 4-bromophenyl sulfone derivative. researchgate.net

Furthermore, the sulfonyl group is present in a wide array of therapeutic agents due to its ability to engage in hydrogen bonding and its metabolic stability. The synthesis of novel sulfonyl piperidine (B6355638) carboxamide derivatives with antimicrobial activity has been reported, starting from substituted sulfonyl chlorides. researchgate.net The reactivity of the bromine atom in this compound makes it an ideal candidate for use in palladium-catalyzed cross-coupling reactions, a cornerstone of modern pharmaceutical synthesis, to construct complex drug molecules. The synthesis of various biologically active N-heterocyclic frameworks often employs such building blocks. rsc.org

Catalysis and Photoredox Chemistry

The electronic properties of the aryl sulfone group and the reactivity of the carbon-bromine bond position this compound and its analogs as interesting substrates and potential ligands in the field of catalysis.

Ligand Design in Transition Metal Catalysis

For instance, the synthesis of ligands for palladium-catalyzed cross-coupling reactions often involves the functionalization of aryl halides. The electronic nature of the substituents on the aryl ring of the ligand can have a profound impact on the catalytic activity of the resulting metal complex. Therefore, this compound could serve as a precursor to a range of ligands with tailored electronic properties for various catalytic applications. The use of aryl sulfones in palladium-catalyzed Mizoroki-Heck-type reactions has been reported, highlighting the compatibility of the sulfone group with transition metal catalysis. nih.gov

In the realm of photoredox catalysis, aryl sulfones have been employed as radical precursors. thieme-connect.com The unique reactivity of these compounds under visible light irradiation in the presence of a photocatalyst opens up new avenues for chemical synthesis. For example, desulfonylative alkylation of N-heteroaryl sulfones has been achieved using photoredox catalysis. nih.gov This suggests that this compound could potentially be used in similar photoredox-mediated transformations, either as a substrate or as a component of a more complex photocatalytic system.

Role in Photo-oxidative Bromination Catalysis

Recent advancements in photoredox catalysis have highlighted the utility of aromatic sulfones in facilitating challenging chemical transformations. Within this context, this compound and its analogs are instrumental in the development of novel photocatalytic systems. Specifically, they are key components of a blueprint for high-performance, non-metal, near-infrared (NIR) organic photocatalysts. These systems have demonstrated exceptional capability in mediating photo-oxidative bromination of aromatic compounds.

A study showcasing a sulfone-rosamine-based redox photocatalyst demonstrated high efficiency in the photo-oxidative bromination of 1,3,5-trimethoxybenzene (B48636) (TMB). bldpharm.com Under illumination with near-infrared light (738 nm), the photocatalyst facilitated the bromination of TMB, achieving a conversion yield of over 99% within 30 minutes. bldpharm.com The high selectivity of the reaction was confirmed by ¹H-NMR analysis, which showed the clean conversion of TMB to 2,4,6-trimethoxybromobenzene. bldpharm.com This process underscores the potential of catalysts derived from aromatic sulfone structures to drive selective oxidation reactions under mild, metal-free conditions. The mechanism involves the photo-excited state of the catalyst initiating electron transfer from the substrate, a critical step for the subsequent bromination. bldpharm.com

Interactive Data Table: Photocatalytic Bromination of 1,3,5-Trimethoxybenzene (TMB)

| Parameter | Value | Source |

| Substrate | 1,3,5-Trimethoxybenzene (TMB) | bldpharm.com |

| Product | 2,4,6-Trimethoxybromobenzene | bldpharm.com |

| Light Source | 738 nm LED | bldpharm.com |

| Reaction Time | 30 minutes | bldpharm.com |

| Conversion Yield | >99% | bldpharm.com |

| Catalyst Type | Sulfone-Rosamine Based | bldpharm.com |

Development of Non-metal Near-Infrared Organic Photocatalysts

The quest for efficient photocatalysts that can operate in the near-infrared (NIR) spectrum is a significant area of chemical research, primarily because it allows for deeper light penetration and reduces potential damage to biological tissues. Traditionally, this field has been dominated by metal complexes and inorganic materials. bldpharm.com However, aromatic sulfones, the class of compounds to which this compound belongs, are providing a new pathway for creating purely organic, non-metal NIR photocatalysts. bldpharm.com

The unique electronic structure of aromatic sulfones is key to this application. They possess a low-lying lowest unoccupied molecular orbital (LUMO), which imparts a high reduction potential beneficial for photo-oxidative processes. bldpharm.com Furthermore, the hybridization of d-orbitals of the sulfur atom with the π-system of the benzene ring (d-π hybrid orbital) enables absorption in the NIR region. bldpharm.com A novel redox photocatalyst based on a sulfone-rosamine structure has been shown to be exceptionally stable, with a turnover number (TON) exceeding 2800, and it functions via an oxygen-independent redox mechanism. bldpharm.com This approach offers a robust and adaptable blueprint for a new generation of NIR organic photocatalysts with superior photo-oxidation ability and stability, overcoming major limitations of conventional organic NIR photocatalysts. bldpharm.com

Molecular Probes and Investigative Tools in Chemical Biology

A comprehensive review of scientific literature did not yield specific information on the application of this compound as a molecular probe or investigative tool in chemical biology. The following subsections are therefore based on the general roles that compounds of this class could potentially play, though no direct research on this specific molecule has been published in these contexts.

Synthesis of Labeled Analogues

There is no specific information available in the reviewed literature describing the synthesis of labeled analogues of this compound for use as molecular probes. The synthesis of such probes would typically involve incorporating an isotopic label (e.g., ³H, ¹⁴C) or a reporter group (e.g., a fluorophore) to enable detection and tracking in biological systems.

Probing Molecular Recognition and Binding Sites (from a chemical perspective)

No published studies were found that utilize this compound to probe molecular recognition events or map binding sites. From a chemical perspective, such a study would involve using the compound to interact with a biological target, like a protein, and then using analytical techniques to identify the specific amino acid residues involved in binding. The bromo- and propylsulfonyl- groups would offer specific steric and electronic features that could inform the structure-activity relationship of the binding interaction.

Future Directions and Research Opportunities

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of aryl sulfones often involves multi-step processes that may utilize harsh reagents and generate significant waste. Future research will undoubtedly focus on developing more sustainable and efficient methods for the synthesis of 1-Bromo-4-(propylsulfonyl)benzene. Key areas of interest include:

Catalytic C-S Bond Formation: Advancing palladium-catalyzed cross-coupling reactions between aryl halides and sulfinate salts or sulfonyl chlorides presents a promising route. rsc.org Research into more efficient and recyclable catalysts, such as those based on copper nanoparticles, could offer greener alternatives. oxfordglobal.com The development of metal-free synthesis methods, for instance, using arynes and thiosulfonates, would represent a significant leap towards sustainability. acs.org

Direct C-H Sulfonylation: Exploring the direct sulfonylation of bromobenzene (B47551) derivatives would be a highly atom-economical approach. This could involve photoredox catalysis to generate sulfonyl radicals that can directly functionalize the C-H bonds of the aromatic ring. nih.gov

Water-Promoted Synthesis: The use of water as a solvent is a key principle of green chemistry. Investigating water-promoted C-S bond formation reactions for the synthesis of this compound could drastically reduce the environmental impact of its production. doaj.org

A comparative table of potential sustainable synthetic approaches is presented below:

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Catalytic C-S Coupling | High yields, good functional group tolerance | Development of recyclable and non-toxic catalysts (e.g., copper-based). oxfordglobal.comsigmaaldrich.com |

| Direct C-H Sulfonylation | High atom economy, reduced pre-functionalization | Discovery of selective and efficient photocatalysts. nih.gov |

| Water-Promoted Synthesis | Environmentally benign, reduced use of organic solvents | Optimization of reaction conditions for high yields in aqueous media. doaj.org |

| Metal-Free Synthesis | Avoidance of heavy metal contamination | Exploration of novel reagents like arynes and thiosulfonates. acs.orgmarktechpost.com |

Exploration of Undiscovered Reactivity Patterns

The interplay between the bromo and propylsulfonyl substituents on the benzene (B151609) ring of this compound suggests a rich and largely unexplored reactivity landscape. Future research should aim to uncover and harness these latent chemical behaviors.

Activation of the Aryl Ring: The strong electron-withdrawing nature of the sulfonyl group can activate the aromatic ring for nucleophilic aromatic substitution (SNA_r) reactions, potentially allowing for the displacement of the bromo substituent with a variety of nucleophiles under milder conditions than typically required.

Modulation of the Sulfonyl Group: The sulfonyl group itself can act as a leaving group under certain conditions, a property that has been exploited in the synthesis of complex molecules. tandfonline.com Investigating the conditions under which the propylsulfonyl group of this compound can be displaced would open up new synthetic avenues.